molecular formula C7H12N4 B1532895 [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250661-12-1

[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1532895
M. Wt: 152.2 g/mol
InChI Key: KELKBKXPSNKQRJ-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CPMT, is an organic compound with a molecular weight of 151.21 g/mol. It is a member of the heterocyclic aromatic amines family and is used in a variety of scientific and industrial applications. CPMT is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis via 1,3-Dipolar Cycloaddition Reaction : A compound structurally related to [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the compound's potential in chemical synthesis techniques (Aouine, Younas, El Hallaoui, & Alami, 2014).

  • Rhodium-Catalyzed Cyclopropanation : A study described the synthesis of cyclopropylmethanamines, including derivatives of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, through rhodium(II)-catalyzed cyclopropanation. This indicates its use in producing compounds with a quaternary stereocenter (Miura, Nakamuro, Nikishima, & Murakami, 2016).

  • Formation in Huisgen 1,3-Dipolar Cycloadditions : The compound has been used in forming catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry, highlighting its role in facilitating complex chemical reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Medical and Biological Research

  • Antimicrobial Activities : A derivative of the compound was part of a study that synthesized a series of derivatives to evaluate their antibacterial and antifungal activities against pathogenic strains, demonstrating its potential in medical research and development of antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Cancer Research : A study involving the synthesis of indole and substituted triazole compounds, including analogs of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, focused on developing new potential anticancer leads. The study highlights the compound's role in cancer research and drug development (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information.


properties

IUPAC Name

[1-(cyclopropylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKBKXPSNKQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
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